3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine
Description
3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Properties
Molecular Formula |
C7H3BrCl2N2 |
|---|---|
Molecular Weight |
265.92 g/mol |
IUPAC Name |
3-bromo-4,6-dichloropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3BrCl2N2/c8-5-2-11-12-3-4(9)1-6(10)7(5)12/h1-3H |
InChI Key |
KAXWMEWFSCLQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives . Another approach involves the reaction of 3-bromo-5-methoxypyridine with 2,4,6-trimethylbenzenesulfonyl hydroxylamine in dichloroethane, followed by further functional group modifications .
Industrial Production Methods
Industrial production methods for 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine and chlorine atoms at positions 3, 4, and 6 undergo nucleophilic substitution under basic or catalytic conditions. This reactivity is exploited to introduce functional groups such as amines, alkoxides, and thiols.
Key Examples:
-
Amine Substitution: Reaction with primary amines (e.g., N-cyclopropyl-2-methylbenzamide) at the 7-position of the pyrazolo[1,5-a]pyrimidine analog proceeds via SNAr, yielding derivatives with enhanced biological activity .
-
Methoxy Substitution: Chlorine at position 6 can be replaced by methoxy groups using sodium methoxide in methanol, as demonstrated in the synthesis of 6-methoxy analogs.
Table 1: Representative SNAr Reactions
| Position | Leaving Group | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|---|
| 3 | Br | Amines | DMF, 80°C | 3-Amino derivatives | 60–75% | |
| 6 | Cl | NaOMe | MeOH, reflux | 6-Methoxy analogs | 82% |
Suzuki–Miyaura Cross-Coupling
The bromine atom at position 3 participates in palladium-catalyzed cross-coupling reactions with aryl boronic acids. This method constructs biaryl systems for drug discovery applications.
Key Findings:
-
Coupling with 4-cyanophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) yields 3-aryl derivatives with >85% efficiency .
-
The reaction tolerates electron-withdrawing and -donating substituents on the boronic acid, enabling diverse structural modifications .
Halogen Exchange Reactions
The chlorine atoms can be replaced by other halogens via oxidative halogenation. For instance:
-
Iodination: Treatment with NaI and K₂S₂O₈ in water introduces iodine at position 3, forming 3-iodo derivatives under mild conditions .
Mechanistic Insight:
The reaction proceeds via radical intermediates generated by persulfate activation, followed by halogen abstraction from NaX .
Cyclocondensation Reactions
The compound serves as a precursor in multicomponent reactions to form fused heterocycles. For example:
-
Reaction with enaminones or chalcone derivatives in the presence of K₂S₂O₈ yields pyrazolo[1,5-a]pyrimidines through cyclization and oxidative halogenation .
Table 2: Cyclocondensation Outcomes
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Enaminones | K₂S₂O₈, H₂O, 60°C | 3-Halo-pyrazolo[1,5-a]pyrimidines | 70–88% |
| Chalcone | NaBr/K₂S₂O₈, RT | Brominated fused derivatives | 65% |
Hydrolysis and Condensation
Under acidic or basic conditions, hydrolysis of the pyrazolo ring occurs:
-
Acidic Hydrolysis: Concentrated HCl at 100°C cleaves the pyridine ring, yielding aminopyrazole intermediates .
-
Base-Mediated Condensation: Reaction with β-diketones forms extended π-conjugated systems for optoelectronic applications .
Comparative Reactivity of Halogens
The bromine at position 3 is more reactive than chlorines at 4 and 6 due to lower bond dissociation energy. This hierarchy enables sequential functionalization:
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Recent studies have demonstrated the use of diverse synthetic strategies to create a library of derivatives with varying substituents at different positions on the pyrazolo[1,5-A]pyridine scaffold. For instance, the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals has been reported as an effective method for synthesizing these compounds .
Anticancer Properties
Research indicates that compounds based on the pyrazolo[1,5-A]pyridine framework exhibit significant anticancer activity. For example, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific compounds have demonstrated IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory effects . Additionally, these compounds have been tested against various cancer cell lines, including HeLa and A375, showcasing their potential as anticancer agents.
Antitubercular Activity
Recent investigations into the antitubercular properties of pyrazolo[1,5-A]pyridine derivatives have shown promising results against Mycobacterium tuberculosis. In vitro assays revealed that certain derivatives possess significant activity against the H37Rv strain of tuberculosis, suggesting their potential as lead candidates for developing new antitubercular drugs .
Neuroprotective Effects
Some studies have highlighted the neuroprotective potential of pyrazolo[1,5-A]pyridine derivatives in models of neurodegenerative diseases such as Alzheimer's disease. These compounds may act as inhibitors of phosphodiesterase 4 (PDE4), which is involved in inflammatory pathways associated with neurodegeneration .
Mechanistic Insights and Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine and target proteins such as CDKs and pantothenate synthetase from Mycobacterium tuberculosis. These studies help elucidate the structure-activity relationships and guide further optimization of these compounds for enhanced efficacy and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer. The compound inhibits TRK activity by binding to the kinase domain, thereby blocking downstream signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine can be compared with other similar compounds, such as:
6-Bromo-4-hydroxy-pyrazolo[1,5-A]pyridine-3-carbonitrile: This compound is used as an intermediate in the synthesis of RET inhibitors and has similar reactivity due to the presence of bromine and chlorine atoms.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar bicyclic structure and are used in medicinal chemistry for their potential therapeutic properties.
The uniqueness of 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.
Biological Activity
3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H3BrCl2N2
- Molecular Weight : 232.47 g/mol
- CAS Number : 960613-96-1
- Structure : The compound features a pyrazolo ring fused with a pyridine structure, which is critical for its biological activity.
Kinase Inhibition
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 3-bromo-4,6-dichloropyrazolo[1,5-A]pyridine, exhibit significant inhibitory effects on receptor tyrosine kinases (RTKs), particularly AXL and c-MET kinases. These kinases are implicated in various cancers and other diseases due to their roles in cell growth and survival pathways.
- AXL Kinase : AXL is associated with tumor progression and metastasis in several cancers, including ovarian and breast cancer. Inhibition of AXL can lead to reduced cellular adhesion and migration, potentially curbing tumor spread .
- c-MET Kinase : c-MET is involved in cellular processes such as proliferation and survival. Inhibition of c-MET has been shown to reduce tumor growth in preclinical models .
Antiparasitic Activity
In addition to its role as a kinase inhibitor, pyrazolo derivatives have been studied for their antiparasitic properties. For example, compounds structurally related to pyrazolo[1,5-a]pyridine have demonstrated activity against Leishmania species and Trypanosoma cruzi:
- Leishmania : Studies have shown that certain pyrazolo compounds can eliminate Leishmania amastigotes from infected macrophages effectively .
- Trypanosomiasis : Research on related compounds indicates that they can enhance survival rates in animal models infected with T. cruzi, suggesting potential therapeutic applications against Chagas disease .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo derivatives. For instance:
- Cell Proliferation Inhibition : Compounds similar to 3-bromo-4,6-dichloropyrazolo[1,5-A]pyridine have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Case Study : In vitro tests on A431 vulvar epidermal carcinoma cells indicated that specific pyrazolo compounds significantly inhibited cell migration and invasion .
The biological effects of 3-bromo-4,6-dichloropyrazolo[1,5-A]pyridine can be attributed to several mechanisms:
- Kinase Inhibition : By selectively inhibiting AXL and c-MET kinases, the compound disrupts signaling pathways essential for tumor growth and metastasis.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through various signaling cascades.
- Antiparasitic Mechanism : The inhibition of key metabolic pathways in parasites leads to their death or reduced viability.
Data Summary
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Bromo-4,6-dichloropyrazolo[1,5-a]pyridine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling and halogenation strategies. A tandem reaction involving N-iminopyridinium ylides with alkenyl bromides/iodides, as described by Mousseau et al., achieves 2-substituted pyrazolo[1,5-a]pyridines in high yields (70–90%) . Key steps include:
- Catalyst : Pd(OAc)₂ with silver triflate as a mediator.
- Conditions : DMF solvent, 80–100°C, 12–24 hours.
- Halogenation : Sequential bromination and chlorination at positions 3, 4, and 6 using NBS (N-bromosuccinimide) and sulfuryl chloride (SO₂Cl₂).
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) and monitoring intermediates by TLC improves purity.
Q. Which spectroscopic and analytical techniques are most effective for characterizing 3-Bromo-4,6-dichloropyrazolo[1,5-a]pyridine?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns and halogen positions. For example, downfield shifts in pyridine protons (δ 8.5–9.5 ppm) confirm aromaticity .
- XRD : Single-crystal X-ray diffraction resolves intermolecular interactions (e.g., π-stacking and C–H⋯N bonds), critical for understanding solid-state packing .
- HPLC/MS : Validates purity (>97%) and molecular weight (MW: 277.9 g/mol) using reverse-phase C18 columns and ESI-MS .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent degradation via halogen-halogen exchange or hydrolysis .
- Waste Disposal : Halogenated byproducts require segregation and treatment by licensed facilities to avoid environmental contamination .
Advanced Research Questions
Q. How does the electronic structure of 3-Bromo-4,6-dichloropyrazolo[1,5-a]pyridine influence its reactivity in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) reveal:
- Electron-Deficient Core : The pyrazolo[1,5-a]pyridine scaffold exhibits low LUMO energy (–1.8 eV), facilitating oxidative addition with palladium catalysts .
- Halogen Effects : Bromine at position 3 enhances electrophilicity, while chlorines at 4/6 sterically hinder undesired side reactions .
Q. What mechanistic pathways explain the formation of 3-Bromo-4,6-dichloropyrazolo[1,5-a]pyridine in palladium-mediated reactions?
- Methodological Answer : The mechanism involves:
- Oxidative Addition : Pd⁰ inserts into the C–Br bond of the ylide precursor.
- Cyclization : Silver-mediated elimination generates a reactive carbene intermediate, which undergoes [3+2] cyclization .
- Key Evidence : Isotopic labeling (¹³C) and kinetic studies confirm rate-determining steps vary with substituent electronegativity .
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare bioactivity data across analogs (e.g., bromo vs. chloro substitutions). For example, 3-bromo derivatives show higher pesticidal activity (EC₅₀: 0.5 μM) than non-halogenated analogs .
- Assay Variability : Standardize antimicrobial testing (e.g., MIC against S. aureus) to account for differences in bacterial strain susceptibility .
Q. What role do solid-state interactions play in the material properties of this compound?
- Methodological Answer :
- Crystal Packing : XRD data reveal π–π stacking distances of 3.4–3.6 Å and C–H⋯N hydrogen bonds (2.8 Å), enhancing thermal stability (decomposition >250°C) .
- Fluorescence : Intermolecular charge transfer (ICT) effects, influenced by halogen substituents, result in blue-shifted emission (λₑₘ: 420 nm) with large Stokes shifts (~80 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
